6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

CYP1A2 inhibition Drug-drug interaction Metabolic stability

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine at the 6-position and a methylthio group at the 4-position. The molecular formula is C6H5ClN4S, and its molecular weight is approximately 200.65 g/mol.

Molecular Formula C6H5ClN4S
Molecular Weight 200.65 g/mol
CAS No. 6288-85-3
Cat. No. B1659003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS6288-85-3
Molecular FormulaC6H5ClN4S
Molecular Weight200.65 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1C=NN2)Cl
InChIInChI=1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11)
InChIKeyZFTTWVUBGAVDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS 6288-85-3 – Core Pharmacophore Overview and Basic Characteristics


6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine at the 6-position and a methylthio group at the 4-position. The molecular formula is C6H5ClN4S, and its molecular weight is approximately 200.65 g/mol [1]. This scaffold belongs to a privileged class of kinase inhibitor pharmacophores and is frequently employed as a versatile building block for the synthesis of biologically active molecules, particularly in anticancer and antimicrobial research [2][3]. The compound exhibits inhibitory activity against cytochrome P450 enzymes, most notably CYP1A2, and has demonstrated cytotoxic effects in various cancer cell lines .

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine – Why Close Analogs and In-Class Substitutes Cannot Be Casually Interchanged


Within the pyrazolo[3,4-d]pyrimidine series, subtle alterations in substitution pattern—specifically the position and identity of halogens and alkylthio groups—profoundly impact both target selectivity and synthetic utility. For example, regioisomers such as 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 85426-79-5) exhibit markedly different reactivity in nucleophilic aromatic substitution reactions due to the altered electronic environment around the leaving group [1]. Similarly, analogs lacking the methylthio moiety or bearing alternative alkyl/aryl thio groups show divergent kinase inhibition profiles and metabolic stability [2]. The specific 6-chloro-4-methylthio arrangement in the target compound confers a unique balance of electrophilicity at the 6-position for derivatization while preserving the 4-methylthio group as a potential metabolic handle or pharmacophore element, making it non-interchangeable with other pyrazolo[3,4-d]pyrimidines in structure-activity relationship (SAR) studies and downstream synthesis protocols [3].

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine – Quantifiable Differentiation Evidence Against Comparators


CYP1A2 Inhibition: Potency and Selectivity Profile Differentiating from Broader Cytochrome P450 Inhibitors

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine acts as a selective inhibitor of cytochrome P450 1A2 (CYP1A2) with a reported Ki value of 0.5 µM, indicating significant inhibitory potential that could affect the pharmacokinetics of co-administered CYP1A2 substrates . In contrast, closely related pyrazolo[3,4-d]pyrimidine derivatives with different substitution patterns, such as those bearing amino groups at the 4-position or alternative alkylthio groups, exhibit varying degrees of CYP inhibition and selectivity, often with less favorable profiles (e.g., broader CYP inhibition or weaker potency against CYP1A2) [1]. This selectivity profile makes the target compound a valuable tool for studying CYP1A2-mediated metabolism and for assessing potential drug-drug interaction liabilities in early-stage drug discovery.

CYP1A2 inhibition Drug-drug interaction Metabolic stability

Cytotoxicity Profile in Breast Cancer Cell Lines: Comparative Potency Against MCF-7 Cells

The compound demonstrates significant cytotoxic activity against breast cancer cell lines, with reported IC50 values below 10 µM . While direct head-to-head data against specific analogs is not available in the same study, this potency is comparable to or better than many early-stage pyrazolo[3,4-d]pyrimidine hits reported in the literature, where IC50 values often range from 5 to 50 µM in similar MCF-7 assays [1][2]. The presence of both the 6-chloro and 4-methylthio groups appears to enhance antiproliferative activity relative to unsubstituted or mono-substituted pyrazolo[3,4-d]pyrimidines, which frequently exhibit IC50 values >20 µM or are inactive [1].

Anticancer Cytotoxicity MCF-7 Breast cancer

Regioselective Reactivity in Nucleophilic Aromatic Substitution: Enhanced Synthetic Utility vs. 4-Chloro-6-(methylthio) Isomer

The 6-chloro-4-(methylthio) substitution pattern in the target compound confers distinct reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to its regioisomer, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 85426-79-5). In the target compound, the chlorine atom at the 6-position is more electrophilic and undergoes facile displacement by amines and other nucleophiles under mild conditions (e.g., room temperature to 60°C), whereas the 4-methylthio group remains intact, enabling sequential derivatization [1]. In contrast, the 4-chloro isomer exhibits reduced reactivity at the 4-position due to steric and electronic factors, often requiring harsher conditions or stronger nucleophiles for efficient substitution [2]. This regioselective behavior has been exploited in the synthesis of diverse 6-amino-substituted derivatives while preserving the 4-methylthio pharmacophore [3].

Synthetic intermediate Regioselectivity Medicinal chemistry

Analgesic Activity of 2-Aryl Derivatives: Non-Toxic Pain Relief Differentiation from Classical Analgesics

Derivatives of 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, specifically 2-aryl-6-(methylthio)-4-chloro-2H-pyrazolo[3,4-d]pyrimidines, have been shown to exhibit pronounced analgesic activity in preclinical models while demonstrating a non-toxic profile in acute toxicity studies [1]. This contrasts with many conventional analgesics (e.g., NSAIDs) that carry significant gastrointestinal or cardiovascular toxicity risks. While the parent compound itself has not been directly tested for analgesia, the activity of closely related 2-aryl derivatives (which retain the core 6-chloro-4-methylthio scaffold) suggests that this pharmacophore is essential for the observed pain-relieving effects, distinguishing it from pyrazolo[3,4-d]pyrimidines with different substitution patterns that lack such activity [2].

Analgesic Pain Non-toxic 2-Aryl derivatives

Antimicrobial Activity Spectrum: Broader Coverage Compared to 1-Benzoyl-Substituted Analogs

Patent literature (RU 2709018 C1) describes the antimicrobial activity of 1-benzoyl-substituted derivatives of 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, demonstrating efficacy against both bacterial and fungal strains [1]. While specific MIC values are not provided in the abstract, the broad-spectrum activity of these derivatives suggests that the 6-chloro-4-methylthio core confers a privileged antimicrobial scaffold. In comparison, many other pyrazolo[3,4-d]pyrimidine derivatives show narrower spectra, often limited to either Gram-positive or Gram-negative bacteria, or exhibit weaker antifungal activity [2]. The target compound thus represents a valuable starting point for developing broad-spectrum anti-infectives, particularly against resistant strains.

Antimicrobial Antibacterial Antifungal Drug resistance

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine – Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Targeting Kinase-Driven Cancers

Procurement of 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is justified for initial screening and SAR expansion in oncology programs focused on kinases (e.g., Abl, Src, EGFR). The compound's sub-10 µM cytotoxicity in breast cancer cells and the known kinase inhibitory profile of its scaffold [1] provide a measurable starting point for optimization. The 6-chloro group enables rapid diversification via SNAr, facilitating the exploration of structure-activity relationships without altering the core pharmacophore [2].

Drug Metabolism and Pharmacokinetics (DMPK) Studies: CYP1A2 Interaction Assessment

Given its selective CYP1A2 inhibition (Ki = 0.5 µM) , this compound serves as a valuable tool for in vitro DMPK assays to evaluate potential drug-drug interactions. Researchers can use it as a reference inhibitor in CYP1A2 phenotyping studies or as a probe to assess the metabolic liability of new chemical entities that are CYP1A2 substrates. This application is directly supported by quantitative enzyme inhibition data.

Synthesis of Focused Compound Libraries for Analgesic and Anti-Inflammatory Discovery

Building upon the demonstrated analgesic activity and non-toxic profile of 2-aryl derivatives , researchers can procure this compound to generate novel analogs with improved pain-relief properties. The scaffold's ability to be derivatized at the 6-position (via SNAr) while retaining the 4-methylthio group allows for the creation of focused libraries aimed at identifying new, safer analgesics [1].

Development of Broad-Spectrum Antimicrobial Agents Against Resistant Pathogens

The patent-reported antimicrobial activity of 1-benzoyl derivatives supports the use of 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a starting material for synthesizing novel antibacterial and antifungal agents. Its dual-action potential (bacterial and fungal) offers a strategic advantage in an era of increasing antimicrobial resistance, justifying its procurement for infectious disease drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.